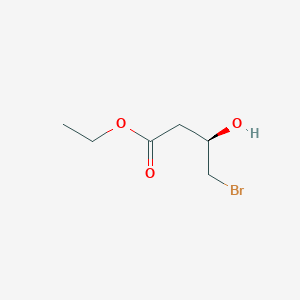

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Description

Stereochemistry and Enantiomeric Purity in Pharmaceutical and Agrochemical Industries

The principle of stereochemistry is of paramount importance in the pharmaceutical and agrochemical sectors. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. chromatographyonline.com This understanding has led regulatory bodies worldwide to increasingly favor the development of single-enantiomer drugs over racemic mixtures. researchgate.net The use of enantiomerically pure compounds can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in potential adverse drug reactions. nih.gov

In the agrochemical industry, similar principles apply. The efficacy of a pesticide or herbicide can be enantiomer-dependent, with one isomer exhibiting significantly higher activity against the target pest or weed. The use of a single, active enantiomer can lead to lower application rates, reducing the environmental impact and the potential for off-target effects. The growing demand for more effective and environmentally benign crop protection solutions has therefore spurred significant research into the synthesis of enantiopure agrochemicals.

The Pivotal Role of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a Chiral Synthon

This compound has emerged as a valuable and versatile chiral synthon in asymmetric synthesis. Its structure incorporates multiple functionalities—an ester, a hydroxyl group, and a bromine atom—all arranged around a stereocenter of a defined (R)-configuration. This arrangement makes it an ideal starting material for the synthesis of a wide range of more complex chiral molecules. The bromine atom, in particular, serves as a reactive handle, allowing for a variety of nucleophilic substitution reactions to introduce new functional groups.

A significant application of this compound is in the synthesis of L-carnitine. In one patented process, the closely related ethyl (R)-4-chloro-3-hydroxybutyrate is converted to this compound, which is then transformed into L-carnitine. This highlights the compound's utility as a key intermediate in the production of biologically important molecules.

Historical Context and Evolution of Research on β-Hydroxy Esters

The journey of β-hydroxy esters from simple synthetic curiosities to indispensable chiral building blocks is a reflection of the broader evolution of organic synthesis. Early methods for their preparation often resulted in racemic mixtures. However, the growing recognition of the importance of chirality in the mid-20th century, tragically underscored by the thalidomide (B1683933) disaster, catalyzed a paradigm shift. researchgate.net The demand for enantiomerically pure compounds spurred the development of new synthetic methodologies.

Initially, the focus was on the resolution of racemic mixtures and the use of the "chiral pool," which involves utilizing naturally occurring chiral molecules as starting materials. rsc.org Subsequently, the field of asymmetric synthesis blossomed, with the development of chiral catalysts and reagents that could selectively produce one enantiomer over the other. The asymmetric reduction of β-keto esters to afford chiral β-hydroxy esters became a particularly fruitful area of research, with early work utilizing baker's yeast for these transformations. researchgate.netthieme-connect.com

Over the decades, research has progressed to the development of highly efficient and selective catalytic systems, including both enzymatic and metal-based catalysts, for the synthesis of enantiopure β-hydroxy esters. nih.govchemicalbook.com The introduction of halogen atoms, such as in this compound, further expanded the synthetic utility of this class of compounds, providing a reactive site for further elaboration. The development of methods for the synthesis of halohydrins and their esters has become an important area of research in its own right. chemicalbook.com

Research Scope and Objectives for this compound

Current and future research concerning this compound is focused on several key areas. A primary objective is the development of more efficient, scalable, and environmentally friendly synthetic routes to this chiral synthon. This includes the exploration of novel catalytic systems, such as biocatalysts and new transition metal complexes, that can deliver the product with high enantiomeric and chemical purity.

Another major research thrust is the expansion of its applications in the synthesis of complex and biologically active molecules. Chemists are continually exploring new ways to utilize the unique combination of functional groups in this compound to construct novel molecular architectures for potential use in pharmaceuticals and agrochemicals. This includes its use in the synthesis of natural products and their analogues.

Furthermore, there is ongoing interest in understanding the fundamental reactivity of this and related brominated chiral building blocks. scbt.com Detailed mechanistic studies of reactions involving this compound can lead to the development of new synthetic transformations and the optimization of existing ones. The overarching goal is to further solidify the position of this compound as a readily accessible and highly valuable tool in the toolbox of the synthetic organic chemist.

Physicochemical and Research Data

Below are tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95310-94-4 | sigmaaldrich.comchemscene.comrsc.orgacs.org |

| Molecular Formula | C₆H₁₁BrO₃ | chemscene.comacs.org |

| Molecular Weight | 211.05 g/mol | chemscene.comrsc.orgacs.org |

| Boiling Point | 94-96 °C at 2 mmHg | sigmaaldrich.comrsc.org |

| Density | 1.468 g/mL at 25 °C | sigmaaldrich.comrsc.org |

| Refractive Index (n20/D) | 1.476 | sigmaaldrich.comrsc.org |

| Optical Activity ([α]20/D) | +10° (neat) | rsc.org |

Table 2: Research Findings on the Synthesis and Application of Related Chiral β-Hydroxy Esters

| Research Focus | Key Findings | Reference(s) |

| Biocatalytic Synthesis | Development of self-sufficient heterogeneous biocatalysts for the enantiodivergent reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters. | |

| Asymmetric Reduction | Use of recombinant E. coli expressing enzymes from baker's yeast for the asymmetric synthesis of β-hydroxy esters and α-alkyl-β-hydroxy esters. | |

| Application in L-carnitine Synthesis | Conversion of ethyl (R)-4-chloro-3-hydroxybutyrate to this compound as an intermediate in the synthesis of L-carnitine. | |

| Halohydrin Ester Synthesis | Development of an economic, mild, and scalable one-step synthesis of halohydrin esters from easily accessible starting materials. | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO3 |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

ethyl (3R)-4-bromo-3-hydroxybutanoate |

InChI |

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

AIZRKZQHJNWBEI-RXMQYKEDSA-N |

SMILES |

CCOC(=O)CC(CBr)O |

Isomeric SMILES |

CCOC(=O)C[C@H](CBr)O |

Canonical SMILES |

CCOC(=O)CC(CBr)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for Ethyl R + 4 Bromo 3 Hydroxybutyrate

Biocatalytic Approaches for Stereospecific Production

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds. For Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, these approaches primarily include enzymatic kinetic resolution and asymmetric bioreduction, which leverage the inherent stereoselectivity of enzymes to achieve high optical purity.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution (EKR) is a widely employed technique for separating racemic mixtures. This method relies on an enzyme that preferentially catalyzes the transformation of one enantiomer over the other. In the context of producing this compound, this involves the resolution of a racemic mixture of ethyl 4-bromo-3-hydroxybutyrate.

Lipases are a versatile class of enzymes extensively used in organic synthesis for their ability to catalyze hydrolysis and transesterification reactions with high enantioselectivity. mdpi.comunits.it These reactions are central to the kinetic resolution of racemic alcohols and their corresponding esters. In a typical EKR of racemic ethyl 4-bromo-3-hydroxybutyrate, a lipase (B570770) can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation in high enantiomeric purity. nih.gov

Candida antarctica Lipase B (CAL-B), particularly in its immobilized form known as Novozyme 435, is one of the most robust and widely used biocatalysts for kinetic resolutions. csic.es It is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in the acylation of secondary alcohols. nih.govrsc.org

Novozyme 435 has demonstrated high efficiency in resolving a variety of racemic alcohols and esters, including β-hydroxy esters structurally similar to the target compound. nih.govmdpi.comtechnion.ac.il For instance, in the resolution of racemic ethyl-3-hydroxybutyrate, immobilized CAL-B was used for a solvent-free acetylation with vinyl acetate (B1210297), selectively producing (R)-ethyl-3-acetoxybutyrate while leaving the (S)-ethyl-3-hydroxybutyrate. nih.govtechnion.ac.il This high selectivity is attributed to the specific binding pocket of the enzyme, which can effectively discriminate between the two enantiomers of the substrate. nih.gov The enzyme's performance in resolving halogenated sec-alcohols further underscores its suitability for the kinetic resolution of ethyl 4-bromo-3-hydroxybutyrate. csic.es

| Substrate | Reaction Type | Acyl Donor | Key Finding | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R,S)-Ethyl-3-hydroxybutyrate | Acetylation | Vinyl acetate | Efficient solvent-free process for (S)-HEB production. | >96% ee for (S)-HEB | nih.govtechnion.ac.il |

| (R,S)-Flurbiprofen | Esterification | n-Butanol | High enantiomeric ratio (E > 50) achieved. | 73.2% ee (substrate) | nih.gov |

| (R,S)-1-Phenylethanol | Transesterification | Vinyl acetate | High ee for the substrate can be reached. | 100% ee (substrate) | nih.gov |

Achieving high enantiomeric excess (ee) in enzymatic kinetic resolution is critically dependent on the optimization of various reaction parameters. researchgate.net Key factors that influence the efficiency and selectivity of the lipase-catalyzed reaction include the choice of solvent, acyl donor, temperature, and enzyme concentration. nih.gov

Solvent: The nature of the organic solvent can significantly impact enzyme activity and enantioselectivity. Non-polar solvents like hexane (B92381) are often preferred as they tend to maintain the enzyme's active conformation. nih.gov

Acyl Donor: The choice of acyl donor in transesterification reactions is crucial. Vinyl esters, such as vinyl acetate, are often used because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it towards completion. nih.govnih.gov

Temperature: While higher temperatures can increase the reaction rate, they may also negatively affect enzyme stability and enantioselectivity. An optimal temperature must be determined to balance these factors. For Novozyme 435, this is often in the range of 30-60°C. nih.govnih.gov

Substrate and Enzyme Concentration: The concentrations of the substrate and the biocatalyst loading are important for maximizing the reaction rate and achieving the desired conversion. High biocatalyst loading can increase the rate but also the cost. nih.gov According to the theory of kinetic resolution, achieving high enantiomeric excess for the remaining substrate often requires stopping the reaction at approximately 50-60% conversion. researchgate.net

| Parameter | Effect on Reaction | Typical Optimized Condition | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate, enzyme stability, and enantioselectivity. | 40-50°C | nih.govnih.govnih.gov |

| Acyl Donor | Irreversible donors (e.g., vinyl acetate) can drive the reaction to completion. | Vinyl acetate | nih.gov |

| Solvent | Influences enzyme conformation and activity. | Hexane or solvent-free | nih.gov |

| Conversion Rate | High ee for the unreacted enantiomer is typically achieved around 50% conversion. | ~50% | researchgate.net |

Lipase-Catalyzed Hydrolysis and Transesterification Reactions

Asymmetric Bioreduction of 4-Bromo-3-oxobutyrates

An alternative and often more efficient strategy than EKR is the asymmetric reduction of a prochiral ketone precursor, such as ethyl 4-bromo-3-oxobutyrate. This method can theoretically achieve a 100% yield of the desired enantiomerically pure alcohol. The reaction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively deliver a hydride to the carbonyl group. rsc.orgrsc.org

Whole-cell biocatalysis is a cost-effective approach that utilizes engineered microorganisms, such as Escherichia coli or baker's yeast (Saccharomyces cerevisiae), to overexpress a specific reductase enzyme. nih.govmdpi.com This method circumvents the need for costly enzyme purification and allows for the in-situ regeneration of essential cofactors like NADPH or NADH. mdpi.comnih.gov

Research has demonstrated the successful asymmetric reduction of related substrates. For instance, ethyl (R)-4-chloro-3-hydroxybutanoate has been synthesized from its corresponding ketone with high yield and excellent enantioselectivity using recombinant E. coli cells. mdpi.comnih.govresearchgate.netresearchgate.net In one study, two recombinant E. coli strains were used concurrently: one expressing an NADPH-dependent aldehyde reductase to catalyze the ketone reduction, and another expressing a glucose dehydrogenase to regenerate the NADPH cofactor. nih.gov This dual-cell system achieved a 90.5% product yield with an optical purity of 99% ee. nih.gov

Similarly, the biocatalytic production of the structurally related methyl (S)-4-bromo-3-hydroxybutyrate has been achieved using E. coli transformed with a gene encoding a β-keto ester reductase from Penicillium citrinum. nih.gov These examples highlight the potential of using engineered whole-cell systems for the industrial-scale production of this compound with high stereoselectivity and efficiency. rsc.orgrsc.org Strategies to improve these systems often involve protein engineering of the reductase to enhance its stability and activity towards specific substrates. rsc.orgnih.gov

| Substrate | Product | Microorganism | Key Features | Yield/ee | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Recombinant E. coli | Co-expression of reductase and glucose dehydrogenase for cofactor regeneration. | 90.5% yield; 99% ee | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate | Burkholderia gladioli | Robust carbonyl reductase with high activity and enantioselectivity. | Complete conversion; 99.9% ee | researchgate.net |

| Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | Recombinant E. coli | Expression of β-keto ester reductase from P. citrinum. | High purity and productivity | nih.gov |

| Ethyl 3-oxobutyrate | Ethyl (S)-3-hydroxybutyrate | Baker's yeast | Substrate feeding strategy to enhance enantioselectivity. | 98% ee |

Isolated Enzyme Catalysis: Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

Chemical Asymmetric Synthetic Routes

Alongside biocatalytic methods, chemical asymmetric synthesis provides robust and scalable routes to chiral molecules. For the synthesis of this compound, the most prominent method is the asymmetric hydrogenation of the corresponding prochiral ketone, ethyl 4-bromo-3-oxobutanoate.

This transformation is effectively achieved using Noyori asymmetric hydrogenation, which employs chiral ruthenium-diphosphine complexes as catalysts. ajchem-b.com The most common catalyst system consists of a ruthenium precursor and a chiral atropisomeric ligand, typically BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). scribd.comajchem-b.com By selecting the appropriate enantiomer of the BINAP ligand, one can selectively produce either the (R) or (S) enantiomer of the product alcohol. For the synthesis of the (R)-hydroxy ester, an (R)-BINAP-Ru(II) complex is used.

The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, under hydrogen pressure. scribd.com The mechanism involves the formation of a ruthenium hydride species which then coordinates to the ketone. The hydride is transferred to the carbonyl carbon via a six-membered transition state, with the chiral ligand environment dictating the face of the ketone that is attacked, thus ensuring high enantioselectivity. This method is highly versatile and has been applied to a wide variety of functionalized ketones, including β-keto esters with halide substituents.

Stereoselective Construction of the β-Hydroxy Ester Moiety

The creation of the chiral hydroxyl center in the β-position to the ester is the most critical step in the synthesis of this compound. Asymmetric reduction of the corresponding prochiral ketone, ethyl 4-bromo-3-oxobutanoate, is the most direct and widely studied approach. This transformation is frequently accomplished using biocatalysts, specifically stereoselective carbonyl reductases (SCRs) or ketoreductases (KREDs).

These enzymes, often sourced from microorganisms like Candida parapsilosis, Burkholderia gladioli, and various yeast strains, exhibit high enantioselectivity, yielding the desired (R)-enantiomer with excellent purity. researchgate.netresearchgate.net For instance, research on the synthesis of the analogous compound, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), has demonstrated the efficacy of these biocatalytic systems. A stereoselective carbonyl reductase from Burkholderia gladioli was used for the asymmetric synthesis of (R)-CHBE from ethyl 4-chloro-3-oxobutanoate (COBE), achieving a high enantiomeric excess (ee) of 99.9%. researchgate.net Similarly, recombinant E. coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis were used to produce (R)-ECHB, achieving a conversion yield of 95.2% and an ee of over 99%. researchgate.net

These biocatalytic reductions often employ whole-cell systems where cofactor regeneration (typically for NADPH or NADH) is achieved internally, for example, by using a co-substrate like glucose or isopropanol (B130326). researchgate.netresearchgate.net This integrated approach enhances the economic viability and sustainability of the process. The enantioselectivity of these enzymatic reductions is a key advantage, providing direct access to the optically pure β-hydroxy ester. orgsyn.org

Table 1: Examples of Biocatalytic Reduction for Synthesis of Chiral β-Hydroxy Esters

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99% | 95.2% Conversion | researchgate.net |

| Carbonyl reductase from Burkholderia gladioli (BgADH3) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | 99.9% | 100% Conversion | researchgate.net |

| Aldo-keto reductases (LP-AKRs) from Lactobacillus plantarum | 4-chloroacetoacetic acid ethyl ester (COBE) | (R)-CHBE | 99% | Not specified | researchgate.net |

Synthesis from Chiral Pool Precursors

An alternative to asymmetric synthesis is the use of readily available, enantiomerically pure starting materials, a strategy known as chiral pool synthesis. This approach leverages the inherent chirality of natural products to build the desired stereocenter.

L-(-)-Malic acid is an inexpensive and abundant chiral starting material. A reported synthetic route to the related compound, (R)-4-cyano-3-hydroxy ethyl butyrate, utilizes L-(-)-malic acid. google.com This multi-step process involves:

Esterification: The carboxylic acid groups of L-(-)-malic acid are converted to their corresponding esters.

Reduction: One of the ester groups is selectively reduced to a primary alcohol.

Bromination: The remaining hydroxyl group (originally from the malic acid) is converted into a bromine atom.

Cyanation: The bromine is then displaced by a cyanide group to yield the final product.

The use of chiral auxiliaries and catalysts provides another powerful method for controlling stereochemistry.

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. For example, the condensation of chiral α-sulfinyl ester enolates with aldehydes followed by desulfurization is a known method for producing optically active 3-hydroxybutanoic acid. orgsyn.org Evans auxiliaries are another class of recoverable pendant groups used in stereoselective synthesis. primescholars.com

Chiral Catalysts: Asymmetric hydrogenation using chiral metal catalysts is a highly efficient method. Enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate can be synthesized via enantioselective hydrogenation of ethyl acetoacetate (B1235776) using a chiral homogeneous ruthenium catalyst. orgsyn.org Another catalytic approach is kinetic resolution, where a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer. A planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalyst has been shown to be effective in the kinetic resolution of racemic β-hydroxy esters. mdpi.com

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway depends on various factors, including efficiency, cost, environmental impact, and scalability.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.com

Chiral Auxiliaries: Routes using stoichiometric chiral auxiliaries often have poor atom economy because the mass of the auxiliary is incorporated into the intermediate but removed in a later step. primescholars.com While the auxiliary may be recoverable, the recovery process is never 100% efficient. primescholars.com

Table 2: Qualitative Comparison of Synthetic Pathway Efficiency

| Synthetic Pathway | Typical Number of Steps | Atom Economy | Overall Yield | Key Considerations |

| Asymmetric Biocatalysis | 1 (main reaction) | High | High | Requires specific enzymes, cofactor regeneration |

| Chiral Pool (L-Malic Acid) | 4+ | Low | Moderate | Inexpensive starting material, multiple steps and byproducts google.com |

| Chiral Auxiliaries | 2-3 | Low-Moderate | Moderate | Auxiliary must be synthesized and recovered primescholars.com |

Beyond atom economy, other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used to evaluate the environmental footprint of a chemical process. tudelft.nl The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials (water, solvents, reactants, process aids) to the mass of the product. tudelft.nlscientificupdate.com An ideal E-Factor is 0. scientificupdate.com

Biocatalytic routes are often considered "greener" as they are typically performed in aqueous media under mild temperature and pH conditions, avoiding the use of harsh reagents and organic solvents. researchgate.netgoogle.com The use of whole-cell catalysts simplifies the process by containing the enzyme and cofactor regeneration system, reducing the need for downstream processing. researchgate.net

Chiral pool synthesis , with its multiple steps, use of stoichiometric reagents, and requirement for solvent-intensive purifications, generally has a higher (less favorable) E-Factor and PMI.

Catalytic routes (e.g., asymmetric hydrogenation) are highly desirable from a green chemistry perspective because a small amount of catalyst can produce a large amount of product, minimizing waste. orgsyn.org

The trend in modern pharmaceutical synthesis is to move away from stoichiometric reagents and towards catalytic and biocatalytic methods to improve sustainability and reduce waste. tudelft.nl

Stereochemical Control and Mechanistic Insights in the Formation of Ethyl R + 4 Bromo 3 Hydroxybutyrate

Understanding Enantioselectivity in Catalytic Systems

Enantioselectivity in the enzymatic reduction of β-keto esters like Ethyl 4-bromo-3-oxobutanoate is a result of the intricate three-dimensional interactions between the substrate and the enzyme's active site. Enzymes such as carbonyl reductases and alcohol dehydrogenases provide a chiral environment that favors the formation of one enantiomer over the other.

The high degree of stereoselectivity observed in the enzymatic synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is fundamentally due to the specific recognition and binding of the substrate, Ethyl 4-bromo-3-oxobutanoate, within the chiral active site of the reductase enzyme. Enzymes, such as those from Candida parapsilosis or engineered E. coli, possess a well-defined three-dimensional pocket where the substrate must fit in a particular orientation for catalysis to occur. researchgate.net This precise positioning is dictated by a combination of hydrogen bonds, hydrophobic interactions, and steric constraints between the substrate and the amino acid residues lining the active site.

For the reduction to yield the (R)-enantiomer, the enzyme constrains the Ethyl 4-bromo-3-oxobutanoate molecule in such a way that the nicotinamide (B372718) cofactor (NADH or NADPH) can only deliver a hydride ion to one specific face (the Re-face) of the carbonyl group. This directional attack is the basis of the asymmetric reduction. nih.gov The enzyme's structure effectively shields the opposite face (Si-face) from the cofactor, thus preventing the formation of the corresponding (S)-enantiomer. Studies on analogous substrates like ethyl 4-chloroacetoacetate have shown that enzymes exhibit high selectivity, producing the desired (R)-alcohol with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.netresearchgate.net

The stereochemical outcome of the reduction is determined at the transition state of the reaction. During the enzymatic reduction of Ethyl 4-bromo-3-oxobutanoate, the transfer of a hydride from the cofactor (e.g., NADPH) to the carbonyl carbon of the substrate proceeds through a highly organized, low-energy transition state. The geometry of this complex is stabilized by the enzyme's active site, which pre-organizes the substrate and cofactor in close proximity and with the correct orientation for the stereoselective hydride transfer.

This follows the Prelog rule, where the enzyme directs the hydride from the cofactor to a specific face of the ketone. For the formation of the (R)-alcohol, the hydride is delivered to the Re-face of the carbonyl. The enzyme's active site creates a chiral environment that makes the transition state leading to the (R)-product energetically more favorable than the transition state leading to the (S)-product. This energy difference, even if small, is sufficient to ensure that the reaction proceeds almost exclusively through the desired pathway, resulting in a product with high optical purity. researchgate.netnih.gov

Influence of Reaction Parameters on Stereochemical Outcomes

The choice of solvent system is critical in the biocatalytic production of this compound. While many enzymatic reactions are performed in aqueous buffers, the substrate, Ethyl 4-bromo-3-oxobutanoate, and the product can be unstable or have low solubility in water. researchgate.net Furthermore, high concentrations of either compound can lead to enzyme inhibition or inactivation. researchgate.netmdpi.com

To overcome these limitations, aqueous-organic biphasic systems are often employed. researchgate.netnih.govresearchgate.net In such a system, the enzyme and cofactor remain in the aqueous phase, while the organic phase serves as a reservoir for the substrate and an extraction medium for the product. This setup minimizes the toxic effects of high substrate/product concentrations on the biocatalyst. researchgate.net The selection of the organic solvent is crucial; it must be biocompatible (i.e., not denature the enzyme) and provide favorable partition coefficients for the substrate and product. nih.gov Solvents like dibutylphthalate and n-butyl acetate (B1210297) have been shown to be effective in similar reductions, leading to higher product concentrations and improved process efficiency compared to monophasic aqueous systems. researchgate.netnih.govresearchgate.net

| Solvent System | Key Advantage | Observed Outcome for Similar Reductions | Reference |

|---|---|---|---|

| Aqueous Monophasic | Simple setup, enzyme-friendly environment. | Prone to substrate/product inhibition and instability. | researchgate.net |

| Aqueous/Dibutylphthalate Biphasic | Good biocompatibility and favorable partition of substrate/product. | More efficient bioconversion, higher product concentration (54.6 g/L). | nih.gov |

| Aqueous/n-Butyl Acetate Biphasic | Effectively overcomes substrate/product inhibition and instability. | Efficiently overcomes limitations of aqueous systems. | researchgate.net |

| Aqueous/Octanol Biphasic | Allows for high substrate loading through fed-batch strategies. | Complete conversion of 1200 mmol substrate with 99.9% ee. | researchgate.net |

Enzyme activity is highly dependent on both temperature and pH. researchgate.netnih.gov Each enzyme has an optimal temperature and pH range at which it exhibits maximum catalytic efficiency. For the reductases used in the synthesis of chiral hydroxybutyrates, the optimal temperature is often found to be around 30°C. researchgate.netresearchgate.net Deviations from this optimum can lead to a decrease in reaction rate, and excessively high temperatures can cause irreversible denaturation of the enzyme.

| Parameter | Optimal Range/Value (for similar reductions) | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | ~30°C | Significantly influences reaction rate and enzyme stability. | researchgate.net, researchgate.net |

| pH | 6.0 - 8.0 | Affects enzyme activity and stability. Optimal values for specific enzymes can be around 6.0 for reduction. | researchgate.net, researchgate.net |

| pH | 7.0 | Identified as optimal in a biphasic system for high conversion. | researchgate.net |

A major challenge in scaling up the biocatalytic synthesis of this compound is substrate and product inhibition. researchgate.netmdpi.com High initial concentrations of the substrate, Ethyl 4-bromo-3-oxobutanoate, can be toxic to the microbial cells or inhibitory to the isolated enzyme, leading to low conversion rates and reduced productivity. researchgate.net

To mitigate these issues, a substrate fed-batch strategy is often implemented. researchgate.net This involves adding the substrate to the reactor intermittently or continuously over time, which keeps the instantaneous substrate concentration low and avoids enzyme inhibition. This approach allows for a much higher total amount of substrate to be converted within the same reaction volume. When combined with a biphasic system, fed-batch strategies have proven highly effective. For example, in the synthesis of a related compound, as much as 1200 mmol of the substrate was completely converted using a fed-batch approach in an aqueous/octanol system, achieving an excellent enantiomeric excess of 99.9%. researchgate.net This demonstrates that controlling the substrate concentration through appropriate feeding strategies is a powerful tool for maximizing the yield and productivity of the biocatalytic process.

Computational Approaches to Elucidate Stereochemical Control

Computational chemistry has revolutionized the study of enzyme mechanisms and stereoselectivity. By creating detailed three-dimensional models of enzyme-substrate complexes and simulating their dynamic behavior, scientists can predict and rationalize the preferential formation of one stereoisomer over another. These in silico experiments complement and guide experimental work, accelerating the development of more efficient and selective biocatalysts.

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme. This "binding pose" is critical for catalysis and stereoselectivity. For the synthesis of chiral hydroxyesters like this compound, a ketoreductase enzyme reduces the prochiral ketone group of a precursor, such as ethyl 4-bromo-3-oxobutanoate. The stereochemical outcome (i.e., the formation of the (R)- or (S)-enantiomer) is determined by how the substrate orients itself within the enzyme's active site relative to the cofactor (typically NADH or NADPH).

Docking studies involve generating a three-dimensional model of the enzyme and then computationally "docking" the substrate molecule into its active site. The software calculates the binding affinity for various poses, with lower binding energies indicating more favorable interactions. These studies can reveal key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, and steric hindrance, thereby guiding the substrate into an orientation that leads to the desired stereoisomer.

For example, in studies of the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by various ketoreductases, molecular docking has been instrumental in identifying the amino acid residues that control stereoselectivity. These studies often compare the binding of the substrate in a pro-(R) and a pro-(S) conformation. The conformation with the more favorable binding energy is predicted to be the one that leads to the major product enantiomer.

Table 1: Illustrative Molecular Docking Results for a Ketoreductase with a Substrate Analogue

| Parameter | Pro-(R) Conformation | Pro-(S) Conformation |

| Binding Energy (kcal/mol) | -7.5 | -5.2 |

| Key Interacting Residues | Tyr192, Ser141, Asn111 | Tyr192, Gly187 |

| Hydrogen Bonds | 2 (with Tyr192, Ser141) | 1 (with Tyr192) |

| Distance to Cofactor (Å) | 3.4 | 4.8 |

This table presents hypothetical data based on typical findings in molecular docking studies of ketoreductases to illustrate the type of information generated.

The data in the illustrative table suggests that the pro-(R) conformation has a significantly lower (more favorable) binding energy, which correlates with the experimentally observed production of the (R)-enantiomer. The greater number of hydrogen bonds and the closer proximity to the cofactor in the pro-(R) orientation provide a structural basis for the observed stereoselectivity.

While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system over time, providing insights into the flexibility of the enzyme and the stability of the substrate's binding pose. These simulations can be used to refine the results of docking studies and to more accurately predict the stereochemical outcome of a reaction.

In the context of this compound synthesis, MD simulations would typically start with the docked enzyme-substrate-cofactor complex. The simulation would then track the atomic motions over a period of nanoseconds. By analyzing the trajectory of the simulation, researchers can assess the stability of the key interactions identified in the docking study. A stable pro-(R) orientation throughout the simulation would provide strong evidence for the preferential formation of the (R)-product.

MD simulations can also reveal the role of water molecules in the active site and can help to identify conformational changes in the enzyme that may occur upon substrate binding. This level of detail is crucial for a comprehensive understanding of the factors that govern stereoselectivity.

Table 2: Illustrative Data from Molecular Dynamics Simulations of Enzyme-Substrate Complexes

| Simulation Parameter | Pro-(R) Complex | Pro-(S) Complex |

| Simulation Length (ns) | 100 | 100 |

| RMSD of Substrate (Å) | 1.2 ± 0.3 | 3.5 ± 0.8 |

| Average H-Bonds | 2.1 | 0.8 |

| Key Residue Distances (Å) | Stable | Fluctuating |

This table presents hypothetical data based on typical findings in molecular dynamics simulations to illustrate the type of information generated. RMSD (Root Mean Square Deviation) indicates the stability of the substrate's position.

The illustrative data in Table 2 shows a much lower RMSD for the substrate in the pro-(R) complex, indicating that it remains stably bound in the predicted orientation. In contrast, the higher RMSD for the pro-(S) complex suggests that it is less stable and may not be a productive binding mode. The consistently higher number of hydrogen bonds in the pro-(R) complex during the simulation further supports its role in leading to the (R)-product.

Advanced Applications of Ethyl R + 4 Bromo 3 Hydroxybutyrate As a Chiral Building Block

Key Intermediate in Pharmaceutical Synthesis

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a valuable chiral building block in the field of asymmetric synthesis, particularly for the production of active pharmaceutical ingredients (APIs). Its stereochemically defined structure, featuring a hydroxyl group and a reactive bromine atom, makes it an ideal starting material for constructing more complex chiral molecules. This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including cholesterol-lowering agents and neuromodulators.

Precursor to (R)-4-cyano-3-hydroxybutyrate Derivatives (Hydroxynitrile)

A primary application of this compound is its conversion to Ethyl (R)-4-cyano-3-hydroxybutyrate, a key hydroxynitrile intermediate. guidechem.comchemicalbook.com This transformation involves the substitution of the bromine atom with a cyano group. This can be achieved through both enzymatic and traditional chemical methods. The resulting hydroxynitrile is a pivotal precursor for several important drugs. chemicalbook.comgoogle.com

Biocatalysis using halohydrin dehalogenases (HHDH) has emerged as an efficient and environmentally friendly method for synthesizing Ethyl (R)-4-cyano-3-hydroxybutyrate. google.comnus.edu.sg Although many studies utilize the analogous chloro- aompound, Ethyl (S)-4-chloro-3-hydroxybutanoate, the enzymatic process is highly relevant. google.comrsc.org The reaction proceeds via an enzyme-catalyzed formation of an epoxide intermediate, which then undergoes a ring-opening reaction with a cyanide ion. google.com

Researchers have identified and optimized HHDH enzymes from various microbial sources, such as Parvibaculum lavamentivorans DS-1 and Escherichia coli, for this specific transformation. google.comrsc.org The process is typically carried out in an aqueous phase under mild conditions. google.com Key reaction parameters are carefully controlled to maximize yield and enantiomeric purity. google.com For instance, maintaining the pH between 7.0 and 7.5 is crucial for enzyme activity and reaction efficiency. google.com This chemoenzymatic approach offers high conversion rates and produces a product with high optical purity, often exceeding 99% enantiomeric excess (e.e.). google.comresearchgate.net

Table 1: Conditions for Halohydrin Dehalogenase-Catalyzed Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

| Parameter | Condition | Source(s) |

| Enzyme | Halohydrin Dehalogenase (HHDH) | google.comrsc.org |

| Substrate | Ethyl (S)-4-chloro-3-hydroxybutanoate | google.comrsc.orgnih.gov |

| Cyanide Source | Sodium Cyanide / Hydrocyanic Acid | google.com |

| pH | 7.0 - 7.5 | google.com |

| Temperature | ~30-40°C | google.com |

| Yield | Up to 85-95% | google.comrsc.org |

| Optical Purity | >99% e.e. | google.com |

Traditional chemical synthesis provides an alternative route to Ethyl (R)-4-cyano-3-hydroxybutyrate. These methods typically involve the direct displacement of the halide with a cyanide salt, such as sodium cyanide or potassium cyanide. quickcompany.ingoogle.com

Table 2: Comparison of Synthesis Methods for Ethyl (R)-4-cyano-3-hydroxybutyrate

| Feature | Halohydrin Dehalogenase Method | Chemical Cyanation Method |

| Reagents | Enzyme, Cyanide Salt | Cyanide Salt, Potentially Protecting Groups |

| Reaction Conditions | Mild (Aqueous, Neutral pH, ~30-40°C) | Can require protecting group steps |

| Stereoselectivity | High (>99% e.e.) | Dependent on starting material purity |

| Environmental Impact | Generally lower, "greener" process | May involve more hazardous reagents and solvents |

| Overall Yield | Can be very high (e.g., 85-95%) | Variable, can be lower due to multiple steps (e.g., ~57% overall) |

Building Block for HMG-CoA Reductase Inhibitors (Statins)

Ethyl (R)-4-cyano-3-hydroxybutyrate, synthesized from its bromo- or chloro-precursor, is a critical chiral intermediate for the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs commonly known as statins. chemicalbook.comgoogle.com HMG-CoA reductase is the rate-limiting enzyme in the metabolic pathway that produces cholesterol in the liver. chemicalbook.comnih.gov Statins, such as Atorvastatin and Rosuvastatin, are designed to selectively inhibit this enzyme, thereby reducing cholesterol levels in the blood. chemicalbook.comgoogle.comsci-hub.se The specific stereochemistry of the hydroxynitrile intermediate is essential for the biological activity of the final statin drug. nih.gov

Synthesis of L-Carnitine and its Stereoisomers

The chiral structure of this compound and its analogs is leveraged in the synthesis of L-Carnitine. L-Carnitine is a vital compound that plays a central role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for energy production. researchgate.net The synthesis of L-Carnitine from optically pure (R)-4-chloro-3-hydroxybutyrate has been reported, following a standard chemical pathway. google.compatsnap.com This process involves the reaction of the chiral halo-ester with trimethylamine (B31210), where the trimethylamine displaces the halide to form the quaternary ammonium (B1175870) group characteristic of L-Carnitine. patsnap.com

Role in the Preparation of (R)-4-amino-3-hydroxybutyric Acid (GABOB) and (R)-4-hydroxy-2-pyrrolidone

This compound is also a precursor for the synthesis of (R)-4-amino-3-hydroxybutyric acid (GABOB) and its cyclic lactam, (R)-4-hydroxy-2-pyrrolidone. researchgate.netepo.org GABOB is a neuromodulator in the mammalian central nervous system, with the (R)-enantiomer showing greater biological activity than its (S)-isomer. researchgate.net

An efficient synthesis of (R)-GABOB has been demonstrated starting from the related compound, (R)-ethyl 4-chloro-3-hydroxybutanoate. researchgate.net A common synthetic strategy involves converting the halide to an azide (B81097), followed by reduction of the azide to a primary amine, yielding ethyl (R)-4-amino-3-hydroxybutyrate. epo.org This amino ester can then be hydrolyzed to give (R)-GABOB. researchgate.net Alternatively, the amino ester can undergo a ring-closing reaction, often promoted by heat or a catalytic amount of base, to form (R)-4-hydroxy-2-pyrrolidone. epo.org

Functional Group Transformations and Derivatization Reactions

The strategic location of the bromo, hydroxyl, and ethyl ester functionalities in this compound allows for a wide array of chemical modifications. These transformations can be tailored to achieve specific synthetic goals, including the construction of key intermediates for pharmaceuticals.

Regioselective Derivatization at Hydroxyl and Ester Groups

The presence of both a hydroxyl and an ester group in this compound necessitates careful control of reaction conditions to achieve regioselectivity. The hydroxyl group can be protected using various standard protecting groups to prevent its interference in subsequent reactions. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDPS)), ethers (e.g., benzyl (B1604629) (Bn), p-methoxybenzyl (PMB)), and acetals (e.g., methoxymethyl (MOM), tetrahydropyranyl (THP)). highfine.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Conversely, the ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. However, care must be taken as the bromo substituent can be susceptible to elimination or substitution under basic conditions. Enzymatic hydrolysis can offer a milder and more selective alternative. For instance, studies on related compounds like racemic ethyl 4-cyano-3-hydroxybutyrate have shown that certain enzymes can selectively hydrolyze the nitrile group without affecting the ester, highlighting the potential for enzyme-catalyzed regioselectivity. nih.gov

Interestingly, for many nucleophilic substitution reactions at the C-4 position, protection of the hydroxyl group is not always necessary. Several procedures utilize the unprotected halo-hydroxybutyrate ester directly in reactions with nucleophiles like cyanide and azide, indicating a degree of inherent regioselectivity where the primary bromide is more reactive than the secondary alcohol. google.com

Table 1: Regioselective Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Hydroxyl | Protection | TBDPS-Cl, Imidazole, DMF | Silyl Ether |

| Hydroxyl | Protection | BnBr, NaH, THF | Benzyl Ether |

| Ester | Hydrolysis | LiOH, THF/H₂O | Carboxylic Acid |

| Ester | Reduction | LiAlH₄, THF | Diol |

Elaboration of the Bromo-Substituent via Substitution and Elimination Reactions

The primary bromide in this compound is a good leaving group, making it an excellent site for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the C-4 position, which is a key step in the synthesis of several important pharmaceutical compounds.

A prominent example is the synthesis of L-carnitine, a compound essential for fatty acid metabolism. nih.gov In this synthesis, ethyl (R)-4-bromo-3-hydroxybutyrate is treated with trimethylamine, which acts as the nucleophile, displacing the bromide to form the quaternary ammonium salt that is a precursor to L-carnitine. mdpi.comchemicalbook.com

Another significant application is the synthesis of (R)-4-amino-3-hydroxybutanoic acid ((R)-GABOB), a neuromodulator. scbt.com The synthesis can be achieved by displacing the bromide with an azide nucleophile (e.g., using sodium azide), followed by the reduction of the resulting azido (B1232118) intermediate to the primary amine.

Recent methodologies have also explored enzymatic catalysis for these substitution reactions. Halohydrin dehalogenases have been employed to catalyze the reaction of 4-halo-3-hydroxybutyric acid esters with nucleophiles such as cyanide, azide, and nitrite. google.com These enzymatic methods can offer high selectivity and milder reaction conditions compared to traditional chemical methods. google.com

While less common in the literature for this specific substrate, elimination reactions (dehydrobromination) are also a potential pathway. Treatment with a strong, non-nucleophilic base could lead to the formation of ethyl (R)-3-hydroxy-4-pentenoate, an unsaturated ester that could be a valuable intermediate for other transformations.

Table 2: Nucleophilic Substitution Reactions at the Bromo-Substituent

| Nucleophile | Reagent | Product | Application |

|---|---|---|---|

| Trimethylamine | (CH₃)₃N | Ethyl (R)-4-(trimethylammonio)-3-hydroxybutyrate | L-Carnitine synthesis mdpi.comchemicalbook.com |

| Azide | NaN₃ | Ethyl (R)-4-azido-3-hydroxybutyrate | (R)-GABOB synthesis scbt.com |

| Cyanide | NaCN | Ethyl (R)-4-cyano-3-hydroxybutyrate | Statin side-chain synthesis google.com |

Advanced Analytical Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the cornerstone for separating and quantifying enantiomers. For Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are utilized to achieve this separation.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. eijppr.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and widely used for resolving a broad range of chiral compounds. csfarmacie.cznih.gov The separation mechanism involves interactions like hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector of the stationary phase. eijppr.com

For β-hydroxy esters, which are structurally related to this compound, polysaccharide-based columns like Chiralcel OD-H have proven effective. rsc.org The mobile phase composition, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation. asianpubs.orgfagg-afmps.be The addition of small amounts of additives, such as trifluoroacetic acid or diethylamine, can further improve peak shape and resolution. asianpubs.org The development of a validated chiral HPLC method is crucial for the accurate quantification of the undesired enantiomer, ensuring the stereochemical purity of the target compound. iosrjournals.orgnih.gov

Table 1: Typical Chiral HPLC Parameters for Related Compounds

| Parameter | Setting |

|---|---|

| Column | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD-H) rsc.orgasianpubs.org |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine / Trifluoroacetic Acid asianpubs.org |

| Detection | UV at 220 nm fagg-afmps.be |

| Flow Rate | 1.0 - 3.0 mL/min fagg-afmps.be |

| Temperature | Ambient or controlled (e.g., 30 °C) fagg-afmps.be |

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analysis of this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is another indispensable tool for determining the enantiomeric excess of volatile chiral compounds. The separation is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov These cyclodextrin-based CSPs can separate enantiomers of various compounds, including those structurally similar to this compound, such as ethyl 3-hydroxybutanoate. nih.gov

The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that influence the resolution of the enantiomers. oeno-one.eu For instance, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) have been successfully separated on a γ-cyclodextrin phase. oeno-one.eu In some cases, the analysis of one enantiomer in the presence of a large excess of the other can be facilitated by techniques that cause an elution order reversal of the D and L enantiomers. sigmaaldrich.com

To enhance the volatility and improve the chromatographic resolution of compounds containing polar functional groups like hydroxyls, a derivatization step is often employed prior to GC analysis. research-solution.comresearchgate.net This involves converting the polar group into a less polar, more volatile derivative. gcms.cz

For a compound like this compound, the hydroxyl group is the primary site for derivatization. Common strategies include:

Acylation: This involves reacting the hydroxyl group with an acylating agent, such as an anhydride (B1165640). Trifluoroacetic anhydride (TFAA) is a particularly effective reagent, as it forms stable and highly volatile trifluoroacetate (B77799) derivatives. sigmaaldrich.comresearchgate.net The reaction is typically fast and can be performed under mild conditions. researchgate.net For example, the derivatization of ethyl 3-hydroxybutyrate (B1226725) with TFAA has been optimized for GC analysis, with the reaction completing in 5 minutes at room temperature. researchgate.net Other perfluorinated anhydrides like pentafluoropropionic acid anhydride (PFPA) and heptafluorobutyric acid anhydride (HFBA) are also used, especially for trace analysis with an electron capture detector (ECD). sigmaaldrich.com

Silylation: This is the most common derivatization method in GC and involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.czgreyhoundchrom.com This reduces polarity and hydrogen bonding, leading to more volatile and thermally stable derivatives. gcms.cz A variety of silylating reagents are available, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to derivatize hindered hydroxyl groups. research-solution.comthermofisher.com

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy Compounds

| Reagent Class | Example Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) sigmaaldrich.comnih.gov | Trifluoroacetate researchgate.net | Forms stable, highly volatile derivatives; good for ECD detection. sigmaaldrich.com |

| Silylation | BSTFA + TMCS gcms.czthermofisher.com | Trimethylsilyl (TMS) Ether gcms.cz | Increases volatility and thermal stability; widely applicable. research-solution.comgcms.cz |

| Silylation | MTBSTFA | TBDMS Ether | Derivatives are significantly more stable to hydrolysis than TMS ethers. greyhoundchrom.com |

Selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal GC separation.

Spectroscopic Methods for Stereochemical Assignment

While chromatography is excellent for determining enantiomeric purity, spectroscopic methods are essential for the initial assignment and confirmation of the absolute stereochemistry of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. rsc.orgbeilstein-journals.org

To assign the relative stereochemistry of related β-hydroxy ketones and esters, specific ¹H NMR analysis techniques can be employed. nih.gov While standard NMR does not differentiate between enantiomers, the use of chiral shift reagents, such as Europium complexes (e.g., Eu(hfc)₃), can be used. mit.edulibretexts.org These reagents form diastereomeric complexes with the enantiomers, causing the signals in the NMR spectrum to shift to different extents, allowing for their differentiation and quantification. libretexts.org Another advanced NMR method involves derivatization with a chiral agent, like Mosher's acid chloride, to form diastereomeric esters whose NMR spectra can be readily distinguished. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Related Structure (Ethyl 3-hydroxybutyrate)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃ of ethyl) | 14.0 |

| C2 (CH₂ of ethyl) | 60.6 |

| C3 (C=O) | 172.9 |

| C4 (CH₂) | 42.7 |

| C5 (CH-OH) | 64.2 |

| C6 (CH₃) | 22.3 |

Data derived from a similar compound, Ethyl 3-hydroxybutyrate. rsc.orghmdb.ca Actual shifts for this compound will vary due to the presence of the bromine atom.

Optical Rotation Measurements for Chirality Confirmation

Optical rotation is a fundamental physical property of chiral substances and provides a direct, albeit non-absolute, confirmation of chirality. masterorganicchemistry.com It is defined as the angle through which plane-polarized light is rotated when passed through a sample. scribd.com The specific rotation, [α], is a standardized measure that is characteristic of a particular chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com

For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right. The reported specific rotation is [α]²⁰/D +10° (neat), measured at 20°C using the D-line of a sodium lamp. sigmaaldrich.comchemicalbook.com This measurement is a critical quality control parameter to confirm the identity and enantiomeric form of the compound. scribd.com While the sign of rotation confirms which enantiomer is present, it does not directly correlate to the (R) or (S) configuration, which must be determined by other methods like X-ray crystallography or chemical correlation. masterorganicchemistry.com

Table 4: Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95310-94-4 sigmaaldrich.comscbt.com |

| Molecular Formula | C₆H₁₁BrO₃ scbt.com |

| Molecular Weight | 211.05 g/mol sigmaaldrich.comscbt.com |

| Boiling Point | 94-96 °C at 2 mmHg sigmaaldrich.comchemicalbook.com |

| Density | 1.468 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index (n²⁰/D) | 1.476 sigmaaldrich.comchemicalbook.com |

| Specific Rotation ([α]²⁰/D) | +10° (neat) sigmaaldrich.comchemicalbook.com |

Mass Spectrometry (MS) Applications in Derivatized Forms

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of chemical compounds. However, for certain molecules like this compound, direct analysis can be challenging due to factors such as low volatility, thermal instability, or poor ionization efficiency. Chemical derivatization is a strategy employed to overcome these limitations by converting the analyte into a more suitable form for MS analysis. This process involves reacting the target molecule with a derivatizing agent to modify its chemical and physical properties, thereby enhancing its detectability and improving the quality of the mass spectrometric data.

For hydroxybutyrate compounds and their esters, derivatization primarily targets the hydroxyl and carboxyl functional groups. The introduction of specific chemical moieties can lead to improved chromatographic separation, increased ionization efficiency in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the generation of characteristic fragment ions in tandem mass spectrometry (MS/MS), which aids in sensitive and selective detection.

Detailed research into the derivatization of closely related hydroxybutyrate compounds provides insight into methodologies applicable to this compound. These studies demonstrate how derivatization facilitates chiral separation, enhances sensitivity, and allows for robust quantification in complex matrices.

One common approach involves chiral derivatization, which is particularly useful for distinguishing between enantiomers. For instance, 3-Hydroxybutyric acid (3HB), a related compound, has been successfully derivatized using (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP). This derivatization not only allows for the separation of D/L enantiomers on a standard C18 reversed-phase column but also significantly enhances detection sensitivity by up to 55.3-fold due to the introduction of an easily ionizable tertiary amino group. researchgate.netrhhz.net

Another effective strategy is the esterification of the carboxyl group. Studies on various hydroxybutyrates have shown that conversion to 2-pyridylmethyl (2PM) esters results in excellent chromatographic peak shapes and a significant increase in sensitivity (approximately 50-fold) when analyzed by positive electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This enhancement is attributed to the improved ionization efficiency of the 2PM derivatives.

Furthermore, derivatization of the hydroxyl group can be achieved with reagents like ethylchloroformate. This reaction creates an ethoxycarbonyl derivative that is more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com The resulting derivatives often produce predictable fragmentation patterns, such as the loss of the ethoxycarbonyl radical, which can be used for selective monitoring. mdpi.com Benzoyl chloride is another reagent used for derivatizing hydroxyl groups, facilitating analysis by LC-MS.

The table below summarizes various derivatization strategies that have been applied to hydroxybutyrate compounds, which could be adapted for the analysis of this compound.

Interactive Data Table: Derivatization Reagents for Hydroxybutyrate Analysis by Mass Spectrometry

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Key Advantages | Reference |

| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) | Carboxyl | LC-ESI-MS | Enables chiral separation, significantly enhances detection sensitivity. | researchgate.netrhhz.net |

| 2-pyridylmethylamine (2PM) | Carboxyl | LC-ESI-MS/MS | Improves peak shape, increases sensitivity (~50-fold). | nih.gov |

| Ethylchloroformate (ECF) | Hydroxyl | GC-MS | Increases volatility, produces characteristic fragment ions. | mdpi.com |

| 4-bromomethyl-7-methoxycoumarin | Carboxyl | HPLC-UV/GC-MS | Creates a highly sensitive derivative for detection. | researchgate.net |

| Benzoyl Chloride | Hydroxyl | LC-MS | Improves chromatographic properties and ionization. | scilit.com |

Future Research Directions and Translational Perspectives

Discovery and Engineering of Novel Biocatalysts with Enhanced Performance

The biocatalytic production of chiral halohydrins, including the chloro- and cyano-analogs of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, has demonstrated significant advantages over traditional chemical methods in terms of stereoselectivity and reaction conditions. Future efforts will concentrate on the discovery of new enzymes and the enhancement of existing ones.

Research is moving towards identifying novel carbonyl reductases, alcohol dehydrogenases, and halohydrin dehalogenases from diverse microbial sources. These enzymes are pivotal in the asymmetric reduction of prochiral ketones or the stereospecific transformation of halogenated precursors. For instance, studies on the synthesis of the analogous compound, Ethyl (R)-4-chloro-3-hydroxybutyrate, have identified robust enzymes from organisms like Burkholderia gladioli that exhibit excellent activity and enantioselectivity. researchgate.netnih.gov

Protein engineering will be a critical tool for enhancing biocatalyst performance. Techniques such as directed evolution and rational design can improve enzyme stability in organic solvents, increase catalytic efficiency (kcat/Km), and broaden substrate specificity. The goal is to develop biocatalysts that can operate efficiently at high substrate concentrations, thereby increasing space-time yields and making the industrial-scale production of this compound more economically viable.

Development of Continuous Flow Processes for Scalable Production

While batch production methods are well-established, the future of chemical manufacturing, particularly for high-value intermediates, lies in continuous flow processes. nih.govrsc.orgnih.gov This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles, easier automation, and greater scalability. researchgate.netnih.gov

The development of continuous flow systems for the biocatalytic synthesis of this compound is a key research frontier. This involves the immobilization of enzymes on solid supports, which simplifies catalyst recovery and reuse, a significant challenge in batch processes. nih.gov Future research will focus on developing robust immobilization techniques and novel reactor designs, such as packed-bed reactors or membrane reactors, that maintain high enzyme activity and stability over extended periods. researchgate.netnih.gov

Addressing challenges such as cofactor regeneration for oxidoreductases and substrate/product inhibition within a continuous flow setup is crucial. nih.gov Integrating in-line separation and purification technologies will be essential to developing a seamless and highly efficient end-to-end production process.

Expansion of Synthetic Applications in Emerging Chemical Space

This compound is a versatile chiral building block, primarily recognized for its role in synthesizing active pharmaceutical ingredients (APIs). chemicalbook.com Its bifunctional nature, featuring a hydroxyl group, a bromine atom, and an ester moiety, allows for a wide range of chemical modifications.

Future research will aim to expand its application beyond established pharmaceutical precursors into emerging chemical spaces. This includes its use as a synthon for novel, complex molecules with unique biological activities or material properties. The bromohydrin motif is particularly valuable for creating strained ring systems or introducing specific functionalities through nucleophilic substitution. organic-chemistry.org For example, it can serve as a precursor for chiral aziridines or epoxides, which are themselves versatile intermediates for a host of bioactive compounds. scispace.com Exploring its utility in the synthesis of novel coumarin (B35378) derivatives or other heterocyclic scaffolds with potential pharmacological activity represents a promising area of investigation. nih.gov

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is accelerating the development of new and improved synthetic processes. For the production of this compound, this integrated approach is particularly valuable for the rational design of biocatalysts. monash.edu

Computational tools, such as molecular dynamics simulations and quantum mechanics, can be used to understand enzyme-substrate interactions at the atomic level. nih.govoup.com This knowledge enables the targeted modification of enzyme active sites to improve catalytic activity and stereoselectivity. Strategies like the Framework for Rapid Enzyme Stabilization by Computational libraries (FRESCO) have been successfully used to design highly stable halohydrin dehalogenases, providing a blueprint for engineering catalysts for the bromo-variant. researchgate.netnih.govoup.com These in-silico predictions are then experimentally validated, creating a feedback loop that refines the computational models and accelerates the discovery of superior biocatalysts. researchgate.netnsf.gov

Addressing Challenges in Enantiomeric Purity Control for Advanced Materials

For many applications, particularly in pharmaceuticals and advanced materials, achieving exceptionally high enantiomeric purity (enantiomeric excess, ee) is critical. rsc.org While biocatalysis often provides high ee, maintaining this purity during downstream processing and preventing racemization are ongoing challenges.

Future research will focus on developing advanced analytical techniques for the rapid and accurate determination of enantiopurity. rsc.org Furthermore, new strategies for the synthesis and purification of enantiopure compounds will be explored. researchgate.net This includes the development of novel chiral stationary phases for chromatography and methods for the asymmetric crystallization of chiral materials from achiral precursors. rsc.org

The demand for enantiopure building blocks extends to the field of advanced materials, where the chirality of a molecule can dictate the macroscopic properties of a material, such as in chiral plasmonics or asymmetric catalysis. acs.org Ensuring the highest level of enantiomeric purity for precursors like this compound will be essential for the development of these next-generation technologies.

Q & A

Q. What are the common synthetic routes for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate?

The compound is typically synthesized via bromination of ethyl 3-hydroxybutyrate derivatives. Enzymatic methods using ketoreductases or alcohol dehydrogenases (e.g., from Candida or Aspergillus species) are preferred for enantioselective production. For example, Asako et al. (2009) demonstrated biocatalytic reduction of 4-bromoacetoacetate esters using NADH-dependent reductases to achieve high enantiomeric excess (ee) . Chemical bromination under controlled conditions (e.g., HBr/acetic acid) is also reported, though it requires careful optimization to minimize racemization .

Q. What analytical techniques are used to confirm the structure and enantiopurity of this compound?

Key techniques include:

- Polarimetry : Measures optical rotation ([α]²⁰/D = +10° neat) to confirm chirality .

- Chiral HPLC : Uses columns like Chiralcel OD-H to resolve enantiomers and quantify ee .

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., bromine at C4, hydroxyl at C3) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 211.05 for [M+H]⁺) confirm molecular weight .

Q. What is the role of this compound in pharmaceutical synthesis?

It serves as a chiral building block for β-lactam antibiotics, enzyme inhibitors (e.g., Hsp90), and prostaglandin analogs. Its bromine and hydroxyl groups enable stereoselective coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitutions .

Q. What are the recommended storage and handling practices?

Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture. The closed-cup flash point is 110°C, requiring avoidance of open flames .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Enzymatic Systems : NADPH-dependent reductases from Candida magnoliae or Aspergillus terreus achieve >98% ee by selectively reducing 4-bromoacetoacetate esters .

- Chiral Catalysts : Ru(II)-BINAP complexes in asymmetric hydrogenation improve ee but require rigorous moisture control .

- Reaction Engineering : Continuous flow systems enhance mixing and reduce side reactions during bromination .

Q. How to address discrepancies in reported enantiomeric excess values across studies?

Variability often arises from differences in:

- Catalyst Purity : Commercial enzyme batches may contain trace metals or inhibitors .

- Analytical Calibration : Chiral HPLC methods require validation with certified standards .

- Reaction Stoichiometry : Excess brominating agents (e.g., NBS) can promote racemization; monitor via in-situ IR .

Q. What mechanistic insights explain bromination outcomes under varying conditions?

- Radical Pathways : Initiated by AIBN in CCl₄, leading to racemic mixtures due to non-selective bromine radical addition .

- Ionic Pathways : HBr in acetic acid promotes stereoretentive bromination at C4, with hydroxyl group stabilization via intramolecular hydrogen bonding .

Q. How to troubleshoot side reactions during bromination (e.g., diastereomer formation)?

- Temperature Control : Maintain ≤0°C to suppress epimerization at C3 .

- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl before bromination .

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize nucleophilic displacement of bromine .

Data Contradiction Analysis

Q. Why do some studies report conflicting optical rotations for this compound?

Discrepancies may arise from:

Q. How to resolve inconsistencies in melting points or boiling points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.